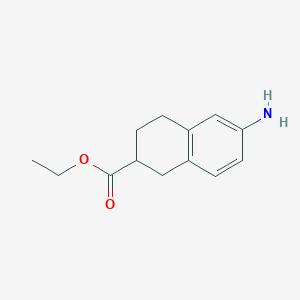
(3R)-5-phenylpent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-5-phenylpent-1-yn-3-ol is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of a phenyl group attached to a pentyn-1-ol backbone. The stereochemistry of the molecule is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-phenylpent-1-yn-3-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the alkynylation of a chiral epoxide with a phenylacetylene derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic attack on the epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-phenylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst.
Substitution: Tosyl chloride (TsCl) for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: Formation of (3R)-5-phenylpent-1-yn-3-one.
Reduction: Formation of (3R)-5-phenylpent-1-en-3-ol or (3R)-5-phenylpentan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-5-phenylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-5-phenylpent-1-yn-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could act as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
(3S)-5-phenylpent-1-yn-3-ol: The enantiomer of (3R)-5-phenylpent-1-yn-3-ol with opposite stereochemistry.
5-phenylpent-1-yn-3-one: The oxidized form of this compound.
(3R)-5-phenylpent-1-en-3-ol: The partially reduced form of this compound.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a phenyl group and an alkyne moiety. This combination of structural features makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
99902-35-9 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(3R)-5-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H,8-9H2/t11-/m0/s1 |
InChI Key |
RGYWMXFWIZGWSF-NSHDSACASA-N |
SMILES |
C#CC(CCC1=CC=CC=C1)O |
Isomeric SMILES |
C#C[C@@H](CCC1=CC=CC=C1)O |
Canonical SMILES |
C#CC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B3196226.png)





![[2-(Acetyloxymethyl)cyclobutyl]methyl acetate](/img/structure/B3196264.png)



![5-Amino-2-methylbenzo[d]thiazol-6-ol](/img/structure/B3196292.png)


